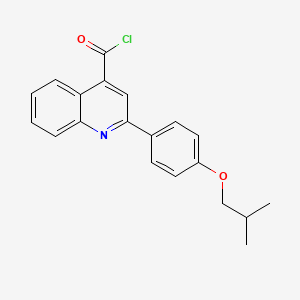![molecular formula C14H9Cl3O2 B1393951 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-25-1](/img/structure/B1393951.png)
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
説明
“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is a product used for proteomics research . It has a molecular formula of C14H9Cl3O2 and a molecular weight of 315.58 .
Physical And Chemical Properties Analysis
“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is described as a clear colorless to slightly colored liquid . Its molecular weight is 315.58 .科学的研究の応用
Acylation of Azaindoles
Zhang et al. (2002) explored conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles, achieving best results with AlCl3 in CH2Cl2 followed by acyl chloride addition at room temperature. This method applies to the acylation process using benzoyl chloride derivatives like 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Zhang et al., 2002).
Synthesis of Benzizoselenazol-3(2H)-ones
Lisiak and Młochowski (2009) described the synthesis of 2-(chloroseleno)benzoyl chloride and its application in creating benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. This illustrates the utility of similar benzoyl chloride compounds in synthetic chemistry (Lisiak & Młochowski, 2009).
Bifunctional Electrophile in Selenenylation-Acylation
KlocKrystian et al. (2001) demonstrated the use of 2-(chloroseleno)benzoyl chloride as a bifunctional electrophile in reactions with C-H acids, indicating its potential as a versatile reagent in similar applications (KlocKrystian et al., 2001).
Benzoyl Peroxide Microsponge Delivery System
Jelvehgari et al. (2006) developed ethylcellulose microsponges containing benzoyl peroxide, showcasing an innovative delivery system for benzoyl peroxide and its derivatives (Jelvehgari et al., 2006).
Aromatic Acid Chloride Synthesis
Rondestvedt (1976) discussed new syntheses of aromatic acid chlorides, providing a foundational understanding of the synthesis processes that could be applied to 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Rondestvedt, 1976).
Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid
Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, indicating the potential of benzoyl chloride derivatives in creating new chemical entities (Bildirici et al., 2007).
Nucleophilic Reactions with Chloroseleno Benzoyl Chloride
Osajda and Młochowski (2002) investigated the reactivity of 2-(chloroseleno)benzoyl chloride with various nucleophiles, demonstrating the reactivity of similar benzoyl chloride compounds in nucleophilic reactions (Osajda & Młochowski, 2002).
Antimycobacterial and Antibacterial Evaluation of N-Benzylpyrazine-2-carboxamide Derivatives
Semelková et al. (2017) synthesized and tested substituted N-benzyl-3-chloropyrazine-2-carboxamides for antimicrobial activity. This work illustrates the potential of benzoyl chloride derivatives in the development of antimicrobial agents (Semelková et al., 2017).
Synthesis of Aromatic Acid Chlorides
Rondestvedt (1976) provided an additional perspective on the synthesis of aromatic acid chlorides, relevant to understanding the synthesis and applications of 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Rondestvedt, 1976).
作用機序
Target of Action
It is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s worth noting that dichlorobenzyl alcohol, a related compound, is thought to act through a reduced sodium channel blockade and denaturation of external proteins .
Result of Action
It’s known to be used in proteomics research , suggesting it may have effects on protein structure or function.
Action Environment
Like many chemicals, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWMGUAWUSJSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)